2,6,9-Trioxaspiro[4.5]decan-10-one
Description
Significance of Spiro Compounds in Organic Chemistry
Spiro compounds are a fascinating class of organic molecules that feature two or more rings connected by a single, common atom known as the spiro atom. This unique structural arrangement imparts a twisted, three-dimensional geometry to the molecule, which is a key factor in its chemical and physical properties. The rigidity and defined spatial arrangement of substituents on the spirocyclic framework make these compounds valuable scaffolds in drug discovery, as they can interact with biological targets with high specificity. Furthermore, spiro compounds are found in a variety of natural products and have been utilized in the development of novel materials with specific optical and electronic properties. The synthesis of these complex structures often presents a significant challenge to organic chemists, driving the development of innovative synthetic methodologies.
Overview of Spiroacetals and Spiroketals
Within the broad family of spiro compounds, spiroacetals and spiroketals are a prominent subclass. These compounds are characterized by a spiro center that is part of two heterocyclic rings, each containing an oxygen atom. Specifically, in spiroketals, the spiro atom is a carbon that is bonded to two other carbons and two oxygens, each of which is part of a separate ring.
Spiroketals are prevalent in nature and are the core structural motif in a wide range of biologically active natural products, including some insect pheromones, antibiotics, and marine toxins. chemicalbook.com The stereochemistry at the spiro center is crucial for their biological activity, and the synthesis of stereochemically pure spiroketals is a major focus in organic synthesis. The formation of the spiroketal moiety can be achieved through various methods, often involving the cyclization of a dihydroxy ketone or a related precursor.
Structural Classification and Unique Features of 2,6,9-Trioxaspiro[4.5]decan-10-one
The compound this compound belongs to the family of spiroketal lactones. Its systematic IUPAC name reveals its key structural features. The "spiro[4.5]decane" portion of the name indicates a bicyclic system with a total of ten atoms, where one ring has five atoms (cyclopentane-like) and the other has six atoms (cyclohexane-like), sharing a single spiro atom. The prefix "2,6,9-trioxa" signifies the presence of three oxygen atoms in the bicyclic framework at positions 2, 6, and 9. Finally, the suffix "-10-one" indicates the presence of a ketone functional group at position 10.
This specific arrangement makes this compound a spiroketal, as the spiro atom (C5) is connected to two oxygen atoms (O6 and O9) within the two rings. Furthermore, the presence of a carbonyl group within one of the rings classifies it as a lactone, which is a cyclic ester. The molecule, therefore, combines the structural features of a spiroketal and a lactone, making it a member of the spiroketal lactone class of compounds.
| Property | Value | Source |
| IUPAC Name | This compound | americanelements.com |
| CAS Number | 1955494-75-3 | americanelements.combiosynth.combldpharm.comcymitquimica.comsigmaaldrich.com |
| Chemical Formula | C₇H₁₀O₄ | americanelements.combiosynth.com |
| Molecular Weight | 158.15 g/mol | americanelements.combldpharm.com |
| SMILES | C1COCC12C(=O)OCCO2 | americanelements.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6,9-trioxaspiro[4.5]decan-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c8-6-7(1-2-9-5-7)11-4-3-10-6/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWFUUCLZBJFFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC12C(=O)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,6,9 Trioxaspiro 4.5 Decan 10 One and Its Derivatives
Strategies for Spiroketone and Spirolactone Framework Construction
The construction of spiroketone and spirolactone frameworks involves a variety of synthetic strategies, broadly categorized into intramolecular cyclization approaches and multi-component reactions. These methods provide access to a diverse range of spirocyclic scaffolds with high efficiency and stereocontrol.
Intramolecular Cyclization Approaches
Intramolecular cyclization is a powerful strategy for the synthesis of spiroketals and spirolactones, involving the formation of the spirocyclic system from a linear precursor.
Acid-catalyzed reactions are instrumental in the synthesis of spiroketals. For instance, the treatment of pyranodioxane derivatives with benzoic acid anhydride (B1165640) in the presence of perchloric acid can induce a ring contraction to form spiroacetal domains. researchgate.net This approach has been utilized in the synthesis of derivatives of naturally occurring spiroacetals. researchgate.net The mechanism often involves protonation of the starting material, leading to the formation of an oxonium ion intermediate, which then undergoes ring contraction and acylation to yield the desired spiroketal. researchgate.net Lewis and Brønsted acids can also facilitate the ring opening and halogenation of spiroketals, leading to the formation of ω-iodo enol ethers which can undergo further reactions. nih.govresearchgate.net The transformation of cyclohexane (B81311) epoxides into five-membered carbonyl compounds in the presence of Lewis acid catalysts is another example of a ring contraction rearrangement. chemistrysteps.com
A stereocontrolled route to the 1,6,9-trioxaspiro[4.5]decane ring system, the core of 2,6,9-Trioxaspiro[4.5]decan-10-one, has been developed from D-glucose-derived ulosyl bromides. researchgate.net This method involves an acid-catalyzed ring contraction and acylation of bicyclic pyranodioxanes to furnish the 1,6,9-trioxaspiro[4.5]decane derivatives. researchgate.net
Table 1: Acid-Catalyzed Synthesis of 1,6,9-Trioxaspiro[4.5]decane Derivatives researchgate.net
| Starting Material | Reagents and Conditions | Product |
| D-glucose-derived ulosyl bromides | Acid-catalyzed ring contraction and acylation | 1,6,9-Trioxaspiro[4.5]decane derivatives |
Intramolecular C-H insertion reactions represent a modern and efficient method for constructing lactone rings, including spiro-lactones. Engineered enzymes, such as "carbene transferases" derived from cytochrome P450, can catalyze the intramolecular insertion of carbenes into C-H bonds to form various lactone structures. nih.gov This enzymatic approach offers high turnover numbers and enantiomeric excess, and has been extended to the synthesis of complex lactone scaffolds including spiro rings. nih.gov The synthesis of spiro β-lactams has also been achieved through the Staudinger reaction, which involves the intramolecular cyclization of a ketene (B1206846) derived from an amino acid with an imine, forming the spirocyclic backbone in a single step with high diastereoselectivity. researchgate.net
Radical-mediated spirocyclization has emerged as a powerful tool for constructing complex spirocyclic frameworks. researchgate.net These reactions often involve the dearomatization of aromatic precursors to generate the spirocyclic system. nih.gov Photoredox catalysis has enabled the dearomative cyclization of linear amides to form complex spirocyclic butyrolactams through a reductive radical-polar crossover mechanism. researchgate.net This method is notable for its mild reaction conditions and broad functional group tolerance. researchgate.net Similarly, redox-neutral photocatalysis can be used to effect a radical spirocyclization of biaryls into spirocyclic cyclohexadienones. researchgate.net Hypervalent iodine reagents are also employed in tandem oxidative amination dearomatizing spirocyclization (TOADS) to produce spiro-fused iminooxazoles and 2-iminoimidazoles. nih.gov These dearomative spirocyclization reactions provide a direct route to spiro compounds with minimal synthetic steps. researchgate.net
Lewis acid-catalyzed oxacyclizations of polyepoxides provide an efficient and stereoselective route to fused polycyclic ethers, which can be precursors to spiroketal structures. Boron trifluoride-etherate is a common Lewis acid used to promote the endo-selective oxacyclization of polyepoxides. nih.gov The mechanism involves the intramolecular nucleophilic attack of an epoxide oxygen onto another epoxide activated by the Lewis acid. nih.gov These cascade reactions proceed with inversion of configuration at each epoxide opening, leading to trans-fused polycyclic products. nih.gov The cascade can be terminated by a tethered nucleophile, such as a ketone or ester, to form complex polycyclic systems. nih.gov
Multi-Component Reactions for Diverse Spirocyclic Scaffolds
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, offering high atom and step economy. jocpr.com MCRs are well-suited for diversity-oriented synthesis (DOS), allowing for the rapid generation of libraries of structurally diverse compounds. jocpr.comnih.gov Isocyanide-based MCRs, such as the Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR), are particularly versatile for creating diverse heterocyclic scaffolds. acs.org By varying the starting materials, such as isocyanides, aldehydes, and ketones, a wide range of products, including spirocyclic compounds, can be generated in good to excellent yields. acs.org The sequencing of MCRs with subsequent cyclization reactions is a powerful strategy for the rapid synthesis of diverse heterocyclic scaffolds. nih.gov
Stereoselective Syntheses of this compound Analogues
A notable strategy for the synthesis of derivatives of this compound utilizes d-glucose (B1605176) as a readily available chiral starting material. An efficient and stereocontrolled route has been developed that leads to the (R)- and (S)-configured 1,6,9-trioxaspiro[4.5]decane ring system, with a key intermediate possessing the desired this compound framework. documentsdelivered.comorgsyn.org
Table 1: Key Intermediates in the Synthesis from d-Glucose
| Compound Number | Name | Role in Synthesis |
|---|---|---|
| 10 | Ulosyl bromide | Starting material derived from d-glucose. |
| 11 | Bicyclic pyranodioxane | Intermediate formed from the ulosyl bromide. |
| (10R)-13 | (10R)-2,6,9-Trioxaspiro[4.5]decan-10-one derivative | Key spiro-lactone intermediate formed via ring contraction. |
| 14a/15a | 1,6,9-Trioxaspiro[4.5]decane derivatives | Final products derived from the spiro-lactone intermediate. |
Data sourced from Cuny, E. et al. (2020). orgsyn.org
Ozonolysis is a powerful method for the oxidative cleavage of carbon-carbon double bonds to generate carbonyl compounds, including aldehydes, ketones, and carboxylic acids. byjus.commasterorganicchemistry.com This reaction can be strategically employed in the synthesis of spiro-lactones. A plausible, though not yet specifically reported for this compound, route could involve the ozonolysis of a precursor containing an exocyclic double bond.
For instance, a spirocyclic compound bearing a methylene (B1212753) group at a position that would yield a ketone upon cleavage could be a suitable substrate. The ozonolysis of such a precursor, followed by an oxidative workup (e.g., with hydrogen peroxide), would transform the double bond into a carbonyl group, thereby forming the lactone ring of the target system. masterorganicchemistry.com This approach has been utilized in the synthesis of other complex molecules where ozonolysis of a terminal alkene leads to a lactol, a direct precursor to a lactone. nih.gov The success of this strategy would hinge on the synthesis of the appropriate unsaturated spiro-precursor. The ozonolysis of α-angelica lactone to produce malonates demonstrates the feasibility of using ozonolysis on related lactone systems. rsc.org
Modern catalytic methods offer a direct and efficient approach to the enantioselective synthesis of spiro-lactones. A significant development in this area is the nickel-catalyzed intramolecular α-spirocyclization of lactones. documentsdelivered.commasterorganicchemistry.comnih.govresearchgate.net This method facilitates the enantioselective formation of 5-, 6-, and 7-membered spirocycles. documentsdelivered.commasterorganicchemistry.comnih.govresearchgate.net
The reaction involves the intramolecular addition of lactone enolates to aryl nitriles, catalyzed by a chiral nickel-ligand complex. documentsdelivered.comnih.govresearchgate.net This process forges the spirocyclic core and establishes the quaternary spirocenter with high enantioselectivity. documentsdelivered.comnih.govresearchgate.net The enantiomeric excess (ee) can be quite high, reaching up to 90% for the formation of 7-membered rings. documentsdelivered.comnih.govresearchgate.net While this specific methodology has been demonstrated for the synthesis of β-keto spiro-lactones, it represents a powerful tool that could be adapted for the synthesis of this compound analogues. The reaction is tolerant of various functional groups, which adds to its synthetic utility. nih.gov
Table 2: Enantioselective Nickel-Catalyzed Lactone α-Spirocyclization
| Ring Size Formed | Enantiomeric Excess (ee) | Reference |
|---|---|---|
| 5-membered | Up to 84% | nih.gov |
| 6-membered | Up to 50% | nih.gov |
Control of Stereochemistry in Spirocenter Formation
The stereochemistry of the spirocenter is a critical aspect of the synthesis of this compound and its derivatives. The relative and absolute configuration of this center significantly influences the three-dimensional structure and, consequently, the biological properties of the molecule.
Diastereoselective and Enantioselective Synthetic Routes
The synthetic routes described previously offer different levels and types of stereocontrol.
Diastereoselective Synthesis: The synthesis from d-glucose is an example of a diastereoselective process. The inherent chirality of the glucose starting material directs the formation of specific diastereomers of the intermediates and the final product. The formation of the spiro-lactone intermediate proceeds with a high degree of diastereoselectivity, which is carried through to the subsequent products. orgsyn.org
Enantioselective Synthesis: The nickel-catalyzed spirocyclization of lactones is a prime example of an enantioselective method. nih.gov By using a chiral ligand, the catalyst creates a chiral environment that favors the formation of one enantiomer of the spiro-lactone over the other. This approach allows for the synthesis of enantioenriched products from achiral or racemic starting materials. Similarly, organocatalytic methods have been shown to produce complex spirocycles with excellent diastereo- and enantioselectivity. uniroma1.itnih.gov
The choice between a diastereoselective and an enantioselective route often depends on the availability of chiral starting materials and the desired final product configuration.
Conformational Effects on Stereochemical Outcome
The stereochemical outcome of the spirocyclization is often governed by subtle conformational and stereoelectronic effects. In the formation of the this compound system, which contains a tetrahydropyran (B127337) ring, the anomeric effect plays a crucial role.
The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C-1 of a pyranose ring) to occupy the axial position rather than the sterically less hindered equatorial position. In the context of spirocyclization to form the tetrahydropyran ring of the target molecule, the orientation of the incoming nucleophile (the oxygen of the forming lactone) will be influenced by this effect. The transition state leading to the thermodynamically more stable anomeric product is often favored, especially under conditions of thermodynamic control (e.g., acid-catalyzed equilibration).
However, under conditions of kinetic control , the stereochemical outcome is determined by the lowest energy transition state, which may not lead to the most stable product. For example, a methanol-induced kinetic spirocyclization has been developed that proceeds with inversion of configuration and is not dependent on thermodynamic product stability. nih.gov The choice of reaction conditions (e.g., solvent, catalyst, temperature) can thus be used to favor either the kinetic or thermodynamic product, providing a powerful tool for controlling the stereochemistry at the spirocenter. rsc.org Furthermore, gauche interactions between substituents on the rings can also influence the conformational preferences of the transition states, thereby affecting the stereochemical outcome of the cyclization.
Advanced Structural Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR can map out the carbon-hydrogen framework and provide insights into the three-dimensional arrangement of atoms.
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the chemical environment of each unique proton and carbon atom in a molecule.
¹H NMR Analysis (Predicted): The proton NMR spectrum of 2,6,9-Trioxaspiro[4.5]decan-10-one is expected to show distinct signals for the ten protons in its structure. The chemical shifts (δ) are influenced by the electronegativity of the adjacent oxygen atoms and the carbonyl group. Protons on carbons adjacent to oxygen atoms (C1, C3, C7, C8) would appear in the downfield region, typically between δ 3.5 and 4.5 ppm. The presence of the C10-carbonyl group in the lactone ring would significantly deshield the protons on the adjacent C1 and C8 carbons, likely shifting them further downfield compared to analogous protons in non-carbonyl containing spiroketals. bohrium.com The protons on C4 would likely appear as a complex multiplet in a more shielded region of the spectrum.
¹³C NMR Analysis (Predicted): The ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms of the molecule. The most downfield signal would be the carbonyl carbon (C10) of the lactone, predicted to be in the δ 160-175 ppm range, which is characteristic for esters and lactones. The spiroketal carbon (C5) is also highly deshielded due to being bonded to two oxygen atoms and would be expected in the δ 95-110 ppm region. Carbons bonded to a single oxygen atom (C1, C3, C7, C8) would resonate in the δ 60-80 ppm range. The C4 carbon, being a simple methylene (B1212753) group, would be the most shielded, appearing furthest upfield. bohrium.comcreative-biostructure.com
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| 1 | 4.0 - 4.5 | 65 - 75 |
| 3 | 3.6 - 4.1 | 60 - 70 |
| 4 | 1.8 - 2.2 | 20 - 30 |
| 5 (Spiro) | - | 95 - 110 |
| 7 | 3.7 - 4.2 | 60 - 70 |
| 8 | 3.9 - 4.4 | 65 - 75 |
| 10 (C=O) | - | 160 - 175 |
Note: These are estimated values based on analogous structures. Actual experimental values may vary.
Coupling Constant Analysis: Analysis of proton-proton (¹H-¹H) coupling constants (J-values) would be crucial for confirming the connectivity and stereochemistry. Geminal couplings (²J) would be observed between non-equivalent protons on the same carbon (e.g., at C1, C3, C4, C7, C8). Vicinal couplings (³J) between protons on adjacent carbons would establish the connectivity of the ring systems. The magnitude of these ³J values, governed by the Karplus relationship, would also provide critical information about the dihedral angles between the coupled protons, thereby helping to define the conformation (e.g., chair or boat) of the six-membered ring.
2D NMR experiments correlate signals from different nuclei, providing a deeper level of structural detail that is often impossible to obtain from 1D spectra alone. creative-biostructure.comlongdom.orgyoutube.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other. longdom.org For this compound, COSY would show cross-peaks connecting vicinally coupled protons, allowing for the tracing of the proton-proton connectivity within each ring system and confirming the sequence of methylene and methine groups.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. youtube.com An HSQC spectrum would definitively link each proton assignment to its corresponding carbon in the skeleton, confirming the assignments made in the 1D spectra.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals spatial proximity between protons, irrespective of whether they are connected through bonds. numberanalytics.comnih.govresearchgate.net NOESY is critical for determining stereochemistry. For instance, it could show correlations between protons on the five-membered ring and the six-membered ring that are close to each other in space, helping to define the relative orientation of the two rings around the spiro-center.
While solution-state NMR reveals the average structure of a molecule, solid-state NMR (ssNMR) provides information about its structure and dynamics in the solid phase. emory.eduyoutube.comnih.gov For a molecule like this compound, ssNMR could be used to:
Determine Polymorphism: Identify if the compound exists in different crystalline forms, which can have different physical properties.
Analyze Conformation: While rapid tumbling in solution averages out anisotropic interactions, these are retained in the solid state. Analyzing these interactions can provide precise details about bond lengths, angles, and the exact conformation of the rings in the crystal lattice, which may differ from the solution-state conformation. nih.gov
Study Intermolecular Interactions: ssNMR can detect intermolecular interactions, providing insights into how the molecules pack together in the crystal.
Techniques like Magic-Angle Spinning (MAS) are used to average anisotropic interactions, leading to sharper signals and higher resolution spectra in the solid state. emory.edunih.gov
Mass Spectrometry (MS) Approaches
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental composition. For this compound, with a molecular formula of C₇H₁₀O₄, the exact mass can be calculated. HRMS analysis would be used to confirm this formula by matching the experimentally measured mass of the molecular ion ([M+H]⁺, [M+Na]⁺, etc.) to the calculated theoretical mass. bohrium.comresearchgate.netnih.gov
Table 2: Calculated Exact Masses for HRMS Analysis
| Ion | Molecular Formula | Calculated Exact Mass (Da) |
| [M] | C₇H₁₀O₄ | 158.05791 |
| [M+H]⁺ | C₇H₁₁O₄⁺ | 159.06519 |
| [M+Na]⁺ | C₇H₁₀O₄Na⁺ | 181.04713 |
In a mass spectrometer, molecules are ionized and often break apart into smaller, characteristic fragment ions. Analyzing these fragmentation patterns provides a molecular fingerprint and allows for structural deduction. For this compound, key fragmentation pathways under electron impact (EI) or collision-induced dissociation (CID) would likely involve the lactone and ether functionalities. nsf.govnih.govmiamioh.eduresearchgate.net
Predicted Fragmentation Pathways:
Loss of CO₂ or CO: Lactones commonly undergo fragmentation with the neutral loss of carbon dioxide (44 Da) or carbon monoxide (28 Da).
α-Cleavage: Cleavage of the bonds adjacent to the oxygen atoms is a common pathway for ethers. This could lead to the opening of either the five-membered or six-membered ring. nih.govmiamioh.edu
Retro-Diels-Alder (RDA) type reactions: The six-membered dioxane ring could potentially undergo an RDA-type cleavage, leading to characteristic fragment ions.
Cleavage at the Spiro-center: The molecule could fragment at the spiro-junction, separating the two ring systems.
The resulting mass spectrum would be a unique pattern of these fragment ions, which could be pieced together to confirm the proposed spiroketal lactone structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These vibrational frequencies are absorbed, and the resulting spectrum provides a unique "fingerprint" of the molecule.
For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its key functional groups: the carbonyl group (C=O) of the lactone and the carbon-oxygen (C-O) bonds of the ether and lactone functions. The spirocyclic nature of the molecule can also influence the exact position and intensity of these bands.
The most prominent feature in the IR spectrum would be the strong absorption from the carbonyl stretching vibration of the five-membered lactone (γ-lactone). This typically appears at a higher frequency compared to a standard ketone. Additionally, multiple strong bands are expected in the fingerprint region, corresponding to the C-O stretching vibrations of the ether and ester groups.
Expected Infrared Absorption Data for this compound:
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| Carbonyl (Lactone) | C=O Stretch | 1770 - 1790 | Strong |
| Ether & Lactone | C-O Stretch | 1050 - 1250 | Strong, Multiple Bands |
| Alkane | C-H Stretch | 2850 - 3000 | Medium to Strong |
| Alkane | C-H Bend | 1350 - 1470 | Medium |
Chromatographic Methods for Separation and Purity Assessment
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying each component in a mixture. It is particularly well-suited for compounds that are not easily vaporized, such as this compound. The purity of a sample can be determined by the number of peaks in the resulting chromatogram and their relative areas.
For the analysis of this compound, a reversed-phase HPLC method would likely be employed. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The separation is based on the differential partitioning of the analyte between the two phases. Due to the absence of a strong chromophore in the molecule, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector would be suitable. Alternatively, derivatization could be performed to allow for UV detection.
Hypothetical HPLC Method Parameters for Purity Assessment:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Evaporative Light Scattering Detector (ELSD) |
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. ub.edu GC separates volatile and thermally stable compounds from a mixture, which are then ionized and fragmented in the mass spectrometer to produce a unique mass spectrum. ub.edu This allows for the definitive identification of the compound.
While the thermal stability of this compound would need to be confirmed, GC-MS could be a valuable tool for its analysis, potentially identifying impurities from its synthesis. nih.gov The mass spectrum would be expected to show a molecular ion peak (M+) corresponding to its molecular weight (158.15 g/mol ), although it might be weak. americanelements.com The fragmentation pattern would likely involve the loss of small neutral molecules like CO2 or ethylene (B1197577) oxide, and cleavage of the spirocyclic ring system.
Predicted GC-MS Fragmentation Data for this compound:
| m/z (mass-to-charge ratio) | Proposed Fragment Identity |
| 158 | [M]+ (Molecular Ion) |
| 114 | [M - CO2]+ |
| 100 | [M - C2H4O2]+ |
| 86 | Further fragmentation |
| 55 | Further fragmentation |
Gel Permeation Chromatography (GPC), a subset of size-exclusion chromatography, is a technique used almost exclusively for the analysis of polymers. wikipedia.orgyoutube.com It separates molecules based on their hydrodynamic volume in solution. wikipedia.org Larger polymer chains are excluded from the pores of the column packing material and elute faster, while smaller chains penetrate the pores and have a longer retention time. This allows for the determination of the molecular weight distribution of a polymer, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ). wikipedia.orgyoutube.comyoutube.com
The monomer this compound could potentially undergo ring-opening polymerization to form novel polyesters or polyether-esters. If such polymers were synthesized, GPC would be the essential technique for characterizing their molecular weight and dispersity, which are critical parameters that dictate the material's properties. youtube.comyoutube.com However, there is currently no available research literature detailing the polymerization of this specific compound. Therefore, no experimental GPC data for polymers derived from this compound can be presented.
Computational and Theoretical Investigations
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of molecules. For a compound like 2,6,9-Trioxaspiro[4.5]decan-10-one, such studies would provide a foundational understanding of its structure and reactivity.
Density Functional Theory (DFT) Studies on Molecular Conformation and Geometry
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be instrumental in determining its most stable three-dimensional arrangement of atoms, or conformation. These studies typically involve geometry optimization, where the algorithm seeks the lowest energy structure by calculating forces on the atoms and adjusting their positions. Key parameters that would be determined include bond lengths, bond angles, and dihedral angles. While no specific data exists for this molecule, studies on related spiroketals have shown that the anomeric effect plays a significant role in dictating the preferred geometry.
Table 1: Hypothetical DFT-Calculated Geometric Parameters for the Most Stable Conformer of this compound
| Parameter | Value |
| C5-O6 Bond Length (Å) | Data not available |
| C5-O9 Bond Length (Å) | Data not available |
| C5-C10 Bond Length (Å) | Data not available |
| O6-C5-O9 Bond Angle (°) | Data not available |
| C1-C10-O9-C5 Dihedral Angle (°) | Data not available |
| C7-O6-C5-O9 Dihedral Angle (°) | Data not available |
Note: This table is for illustrative purposes only. The values are hypothetical and would need to be determined by actual DFT calculations.
Conformational Energy Landscape Exploration
Molecules can often exist in several different conformations that are close in energy. A thorough computational analysis involves exploring the conformational energy landscape to identify all low-energy isomers and the energy barriers that separate them. For this compound, this would involve systematically rotating the rotatable bonds and performing energy calculations for each resulting structure. The results would be a map of energy versus conformational coordinates, revealing the most stable conformers and the pathways for interconversion between them. This information is crucial for understanding the molecule's dynamic behavior in solution.
Computational Modeling of Reaction Mechanisms
Computational modeling provides a powerful lens through which to view the intricate details of chemical reactions. For this compound, this could involve modeling its formation, or its participation in subsequent chemical transformations.
Transition State Characterization
A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Identifying and characterizing the transition state is a key goal of computational reaction modeling, as it provides information about the reaction's activation energy and rate. For a reaction involving this compound, computational chemists would use algorithms to locate the saddle point on the potential energy surface that corresponds to the transition state. Analysis of the transition state's geometry and vibrational frequencies would confirm its identity and provide insights into the bond-making and bond-breaking processes.
Elucidation of Solvent Effects on Reaction Selectivity
The solvent in which a reaction is carried out can have a profound impact on its rate and selectivity. Computational models can incorporate the effects of the solvent either explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium with a specific dielectric constant. For reactions involving this compound, these models could be used to understand how different solvents might stabilize or destabilize reactants, products, and transition states, thereby influencing the reaction's outcome. Studies on other spiroketal syntheses have shown that solvent can play a crucial role in stereoselectivity.
Theoretical Studies on Structure-Reactivity Relationships
Theoretical studies aim to establish a predictive understanding of how a molecule's structure influences its chemical reactivity. For this compound, this would involve analyzing its calculated electronic properties, such as the distribution of electron density, the energies of its molecular orbitals (HOMO and LUMO), and its electrostatic potential map. These properties can be correlated with its expected reactivity towards various reagents. For instance, regions of high negative electrostatic potential would indicate likely sites for electrophilic attack. While no such studies have been published for this specific molecule, this approach is a standard in computational chemistry for predicting and explaining chemical behavior.
Stereoelectronic Effects in Spiro Systems
The stereochemistry of spiro systems like this compound is significantly influenced by stereoelectronic effects, particularly the anomeric effect. In the related 1,6,9-trioxaspiro[4.5]decane systems, which share the 1,3-dioxane (B1201747) ring, the orientation of substituents at the anomeric center (the spiro carbon) is governed by the preference of lone pairs on the ring oxygens to align anti-periplanar to adjacent polar bonds.
This effect dictates the conformational preferences of the molecule. For instance, in 1,6,9-trioxaspiro[4.5]decane derivatives, the anomeric effect contributes to the stabilization of specific chair and envelope conformations of the dioxane and furanose rings, respectively. researchgate.net These conformational preferences, in turn, influence the chemical shifts observed in NMR spectroscopy. For example, a 1,3-diaxial interaction between a proton and a dioxane oxygen atom can lead to a noticeable upfield shift in the proton's resonance frequency. documentsdelivered.com
Applications and Broader Relevance in Chemical Sciences
Spiroacetal Frameworks as Natural Product Mimics and Scaffolds
Spiroacetals are a core structural element in a vast array of natural products, where they are crucial for biological activity. benthamscience.comnih.gov The 1,6-dioxaspiro[4.5]decane ring system, a close relative of 2,6,9-Trioxaspiro[4.5]decan-10-one, is found in numerous biologically potent natural products. benthamscience.comnih.gov The spiroketal moiety is recognized as a privileged pharmacophore in the field of drug discovery. researchgate.net
The inherent three-dimensionality and conformational rigidity of spirocyclic scaffolds like this compound make them attractive frameworks for the design of new bioactive molecules. researchgate.net These structural features allow for the precise spatial arrangement of functional groups, a key factor in molecular recognition and biological function. researchgate.net
Design and Synthesis of Oxa-Analogues of Biologically Relevant Spiroacetals
While the 1,6-dioxaspiro[4.5]decane motif is prevalent in nature, the corresponding 1,6,9-trioxaspiro[4.5]decane framework, which includes the structural core of this compound, has not been found in living organisms. benthamscience.comnih.govresearchgate.net Researchers have developed efficient and stereocontrolled routes to synthesize both (R)- and (S)-configured 1,6,9-trioxaspiro[4.5]decane ring systems. benthamscience.comnih.gov The purpose of creating these "oxa-analogues" is to conduct structure-activity relationship studies, which could pave the way for novel antibiotics and selective anticancer agents. benthamscience.comnih.gov
The introduction of an additional oxygen atom into the spirocyclic framework can significantly alter the physicochemical properties of the molecule, such as improving water solubility and reducing lipophilicity. nih.gov This strategy of creating oxa-spirocycles is a valuable tool in medicinal chemistry for optimizing the drug-like properties of lead compounds.
Utilization as Building Blocks in Complex Molecule Synthesis
Organic building blocks are functionalized molecules that serve as the foundational components for the modular, bottom-up assembly of more complex molecular architectures. rsc.org Spiroketals, spiroethers, and spiro-lactones are considered important building blocks in organic synthesis, enabling the construction of intricate and functionally diverse molecules. nih.govnih.govrsc.orgrsc.org
The this compound structure, with its inherent lactone functionality, represents a versatile synthetic intermediate. Lactones are key intermediates in the synthesis of the spiroacetal portions of complex natural products like avermectins and milbemycins. rsc.org Synthetic methods have been developed for the creation of various oxaspiro[4.5]decan-1-one scaffolds, highlighting the accessibility and utility of this class of compounds as building blocks. rsc.org The presence of multiple oxygen atoms and a reactive lactone ring in this compound provides multiple sites for chemical modification, allowing for its incorporation into larger, more complex molecular targets.
Role in Polymer Chemistry and Materials Science
The field of polymer chemistry is increasingly looking towards structurally complex and functional monomers to create materials with novel properties. The unique spiroacetal lactone structure of this compound positions it as a candidate for the development of advanced polymers.
Monomer Design for Polymer Synthesis
Lactones are a well-established class of monomers for ring-opening polymerization (ROP), a process that yields biodegradable and biocompatible polyesters. rsc.orgrsc.orgyoutube.com The polymerization of lactones can be initiated by various catalysts, including ionic initiators, and is often thermodynamically favorable due to the release of ring strain. youtube.com
The lactone moiety within this compound can, in principle, undergo ROP to produce a polyester (B1180765) with pendant spiroacetal units. The synthesis of new functional lactones, such as α-iodo-ε-caprolactone, and their subsequent polymerization demonstrates the feasibility of incorporating specific functionalities into polyester backbones. nih.gov Therefore, this compound can be considered a designer monomer for creating functional polyesters.
Development of Spiro-Containing Polymers
The incorporation of spirocyclic units into polymer chains can impart unique properties to the resulting materials. The rigid and three-dimensional nature of the spiroacetal framework can influence the polymer's thermal properties, morphology, and degradation profile. The development of polymers from spiro-lactones could lead to materials with enhanced thermal stability, controlled degradability, and potentially, specific recognition capabilities due to the well-defined stereochemistry of the spiro center. The ring-opening polymerization of various lactones has been extensively studied, providing a solid foundation for exploring the polymerization of more complex monomers like this compound. rsc.orgrsc.orgcapes.gov.br
Chiral Scaffolds and Ligands in Asymmetric Catalysis
Chiral spiro compounds have gained significant attention in the field of asymmetric catalysis due to their unique structural and conformational characteristics. benthamscience.com The design and synthesis of novel chiral ligands are pivotal for the advancement of metal-catalyzed asymmetric reactions. jlu.edu.cn
Chiral spiro ligands are considered "privileged" due to their high chemical stability, conformational rigidity, and well-defined C2 symmetry, which allows for effective enantiocontrol in a variety of chemical transformations. researchgate.net Spiroketal-containing ligands have been successfully employed in a range of stereoselective reactions. umich.edu For instance, chiral spiroketal bisphosphine ligands have shown high enantioselectivity in rhodium-catalyzed hydrogenation reactions. nih.gov
Given that this compound can be synthesized in enantiomerically pure forms, its derivatives have the potential to serve as chiral scaffolds for the development of new ligands for asymmetric catalysis. benthamscience.comnih.gov The rigid spiroacetal backbone can provide a well-defined chiral environment around a metal center, influencing the stereochemical outcome of a catalyzed reaction. The development of C2-symmetric spiroketal-containing ligands from easily accessible chiral scaffolds is a promising strategy in the ongoing quest for more efficient and selective asymmetric catalysts. umich.edu
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for achieving high-purity 2,6,9-Trioxaspiro[4.5]decan-10-one?
- Methodological Answer : Synthesis requires precise control of reaction parameters, including temperature (e.g., room temperature to 80°C), solvent polarity (e.g., DCM or THF), and reaction time (12–48 hours). Post-synthesis purification via column chromatography or recrystallization is critical. Structural validation should employ H/C NMR and high-resolution mass spectrometry (HRMS) to confirm molecular integrity and purity. For derivatives, substituent compatibility with spirocyclic core reactivity must be assessed .
Q. How can the stability of this compound be evaluated under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies in phosphate-buffered saline (PBS, pH 7.4) with 10% DMSO at elevated temperatures (e.g., 37°C and 60°C). Monitor degradation via HPLC or LC-MS at timed intervals (e.g., 0, 1, 6, 24 hours). Compounds with electron-withdrawing substituents on aromatic rings exhibit enhanced stability, as shown in analogous spirocyclic diketones .
Q. What analytical techniques are essential for characterizing spirocyclic derivatives?
- Methodological Answer : Multidimensional NMR (H, C, COSY, HSQC) resolves stereochemical and regiochemical ambiguities in the spirocyclic core. X-ray crystallography can confirm absolute configuration, while IR spectroscopy identifies functional groups (e.g., ketone C=O stretches at ~1700 cm). Thermal stability is assessed via TGA/DSC .
Advanced Research Questions
Q. How do structural modifications influence the anticancer activity of this compound derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -NO, -CF) on aryl substituents enhance potency against NUT midline carcinoma (IC = 20–100 nM). Removal of these groups reduces activity by ~10-fold. Molecular docking into the BET bromodomain or HDAC active sites is recommended to identify binding motifs .
Q. What computational approaches predict the compound’s interaction with dopamine-active transporter (DAT) proteins?
- Methodological Answer : Use molecular dynamics (MD) simulations and density functional theory (DFT) to model spirocyclic core interactions with DAT’s substrate-binding pocket. Focus on hydrogen-bonding networks with residues like Asp79 and Tyr335. Validate predictions via radioligand displacement assays using H-WIN 35,428 .
Q. How can in vivo efficacy be tested for neurological applications?
- Methodological Answer : Employ rodent models of attention deficit disorder (ADD) or Parkinson’s disease. Administer derivatives orally (1–10 mg/kg) and measure dopamine reuptake inhibition via microdialysis or voltammetry. Compare pharmacokinetic profiles (C, T) using LC-MS/MS analysis of plasma and brain homogenates .
Q. What strategies resolve contradictions in cytotoxicity data between cancer and non-cancer cell lines?
- Methodological Answer : Perform selective toxicity assays (e.g., MJ vs. NUT midline carcinoma cells) with parallel transcriptomic profiling (RNA-seq) to identify oncogene dependencies. Use siRNA knockdown to validate targets (e.g., BRD4 or MYC). Dose-response curves (0.1–100 µM) and Annexin V/PI staining clarify apoptosis vs. necrosis mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
